molecular formula C8H6ClF3N2O B12286507 2-Amino-5-chloro-3-(trifluoromethyl)benzamide

2-Amino-5-chloro-3-(trifluoromethyl)benzamide

Cat. No.: B12286507
M. Wt: 238.59 g/mol
InChI Key: RMBDTDWKVCSQFV-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6ClF3N2O It is a derivative of benzamide, characterized by the presence of amino, chloro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzamide typically involves the following steps:

    Nitration: The starting material, 3-chloro-5-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Amidation: The resulting amine is then reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Amino-5-chloro-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. Additionally, the chloro and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    2-Chloro-5-(trifluoromethyl)aniline: Lacks the benzamide moiety.

    3-Amino-4-chlorobenzotrifluoride: Similar structure but with different substitution pattern.

Uniqueness

2-Amino-5-chloro-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and chloro groups provide sites for further chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

2-amino-5-chloro-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H6ClF3N2O/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2H,13H2,(H2,14,15)

InChI Key

RMBDTDWKVCSQFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)C(F)(F)F)Cl

Origin of Product

United States

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